4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide
CAS No.:
Cat. No.: VC16306897
Molecular Formula: C21H22FN5O2
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN5O2 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H22FN5O2/c22-16-2-5-18(6-3-16)26-9-11-27(12-10-26)21(29)24-14-20(28)25-17-4-1-15-7-8-23-19(15)13-17/h1-8,13,23H,9-12,14H2,(H,24,29)(H,25,28) |
| Standard InChI Key | NLBSBBRCFGIYFX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. It features a complex structure that includes a fluorophenyl group, an indole moiety, and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Formula and Molecular Weight
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Molecular Formula: C21H22FN5O2
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Molecular Weight: Approximately 395.4 g/mol.
Key Components
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Piperazine Ring: Central to the compound's structure.
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Fluorophenyl Group: Provides a fluorine atom, which can influence the compound's reactivity and biological activity.
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Indole Moiety: Contributes to the compound's potential pharmacological properties.
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Carboxamide Functional Group: Involved in various chemical reactions typical for amides.
Synthesis and Chemical Reactions
The synthesis of 4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the piperazine ring and the introduction of the indole and fluorophenyl groups. Understanding these reactions is crucial for optimizing the synthesis process and exploring potential modifications that could improve efficacy or reduce toxicity in pharmaceutical applications.
Potential Applications and Research Findings
This compound is part of a broader category of bioactive compounds that may exhibit pharmacological properties. Research into similar compounds suggests that modifications in the indole or piperazine moieties can significantly influence binding affinity and selectivity towards specific biological targets. The potential applications of 4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide are primarily in drug development, where its unique structure could be leveraged to target specific biological pathways.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C21H22FN5O2 |
| Molecular Weight | Approximately 395.4 g/mol |
| CAS Number | 1232809-28-7 |
| Structure Components | Piperazine ring, fluorophenyl group, indole moiety, carboxamide functional group |
| Synthesis | Multi-step organic reactions involving piperazine ring formation and introduction of indole and fluorophenyl groups |
| Potential Applications | Drug development, medicinal chemistry |
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